molecular formula C17H15N3O3S2 B6519427 2-(4-methylbenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide CAS No. 895444-20-9

2-(4-methylbenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B6519427
CAS No.: 895444-20-9
M. Wt: 373.5 g/mol
InChI Key: AIPVWKHJSGAAAA-UHFFFAOYSA-N
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Description

The compound 2-(4-methylbenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide is a thiazole-based acetamide derivative featuring a pyridin-3-yl substituent at the 4-position of the thiazole ring and a 4-methylbenzenesulfonyl group attached to the acetamide moiety. Its core structure, N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide (CAS 118371-30-5), has a molecular formula of C₁₀H₉N₃OS and a molecular weight of 219.263 g/mol . The addition of the 4-methylbenzenesulfonyl group enhances polarity and may improve solubility or binding interactions in biological systems.

Thiazole and pyridine rings are common in pharmaceuticals due to their ability to participate in hydrogen bonding and π-π stacking.

Properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S2/c1-12-4-6-14(7-5-12)25(22,23)11-16(21)20-17-19-15(10-24-17)13-3-2-8-18-9-13/h2-10H,11H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPVWKHJSGAAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Thiazole-Based Acetamide Derivatives

Compound 14 : N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide
  • Structure : The thiazole ring bears a 3-chloro-4-fluorophenyl group.
  • Key Differences : Lacks the sulfonyl group and pyridine ring. Chlorine and fluorine substituents increase electronegativity and lipophilicity.
  • Synthesis: Reacts 2-bromo-1-(3-chloro-4-fluorophenyl)ethanone with thioacetamide in ethanol .
  • Applications: Potential as a kinase inhibitor or antimicrobial agent due to halogenated aromatic systems.
Compound 15 : N-[4-(4-Chloro-3-methylphenyl)-1,3-thiazol-2-yl]acetamide
  • Structure : Features a 4-chloro-3-methylphenyl group on the thiazole.
  • Key Differences : Methyl and chloro substituents enhance steric bulk compared to the pyridinyl group in the target compound.
  • Synthesis : Utilizes a Suzuki coupling reaction with 4-chloro-3-methylphenylboronic acid .
2-(4-Methoxyphenyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide (CAS 752226-18-9)
  • Structure : Methoxyphenyl group instead of sulfonyl.
  • Key Differences : The methoxy group donates electrons, increasing electron density on the aromatic ring, which may reduce metabolic oxidation compared to the sulfonyl group .

Sulfonyl-Containing Analogues

2-[(4-Fluorophenyl)sulfonyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide
  • Structure : Contains a 4-fluorophenylsulfonyl group and a 5-methylthiazole.
  • Key Differences : Fluorine enhances electronegativity, while the 5-methyl group adds steric hindrance. Molecular weight: 420.473 g/mol .
  • Implications : Fluorine may improve membrane permeability but reduce solubility compared to the 4-methylbenzenesulfonyl group.
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide
  • Structure: Morpholino group replaces the sulfonyl moiety.

Heterocyclic Modifications

2-{[4-Benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
  • Structure : Triazole ring replaces thiazole, with a benzyl group and pyridin-4-yl substituent.
  • Molecular weight: 408.5 g/mol .
2-[3-(3-Piperidin-4-ylpropoxy)phenyl]-N-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-yl]acetamide
  • Structure : Piperidine-pyrrolopyridine hybrid.
  • Biological Activity : Reported Ki = 2000.0 nM for MARK1 kinase inhibition .
  • Implications : The bulky piperidine group may limit blood-brain barrier penetration compared to the target compound.

Comparative Data Table

Compound Name Substituents on Thiazole Sulfonyl Group Molecular Weight (g/mol) Notable Features Reference
Target Compound Pyridin-3-yl 4-Methylbenzene ~420 (estimated) Enhanced solubility via sulfonyl group
Compound 14 () 3-Chloro-4-fluorophenyl None ~325 (estimated) Halogenated for lipophilicity
2-(4-Fluorophenyl)sulfonyl analog () 4-Methoxyphenyl 4-Fluorophenyl 420.473 High electronegativity
CAS 752226-18-9 () Pyridin-3-yl None 325.39 Methoxyphenyl increases electron density

Key Research Findings

  • Synthesis : The target compound’s synthesis likely involves coupling a 4-methylbenzenesulfonyl chloride with the core N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide structure, analogous to methods in .
  • Solubility: Sulfonyl groups generally improve aqueous solubility compared to non-sulfonated analogs (e.g., CAS 752226-18-9) .
  • Biological Activity: Thiazole-pyridine hybrids often exhibit kinase inhibition.

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